molecular formula C16H14N2O3S2 B2574076 (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 612802-58-1

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2574076
CAS No.: 612802-58-1
M. Wt: 346.42
InChI Key: AWYAJFOUCXQWFN-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that features a unique structure combining an indole moiety with a thioxothiazolidinone ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid typically involves the condensation of 1H-indole-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole and thioxothiazolidinone moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thioxothiazolidinone derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It has been investigated for its ability to inhibit various enzymes, which could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interfere with specific signaling pathways involved in inflammation and tumor growth.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, while the thioxothiazolidinone ring can form covalent bonds with nucleophilic sites on proteins. This dual interaction can modulate signaling pathways and inhibit enzyme activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
  • (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
  • (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Uniqueness

What sets (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid apart from similar compounds is its specific butanoic acid side chain, which can influence its solubility, reactivity, and biological activity. The unique combination of the indole and thioxothiazolidinone moieties also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-12(15(20)21)18-14(19)13(23-16(18)22)7-9-8-17-11-6-4-3-5-10(9)11/h3-8,12,19H,2H2,1H3,(H,20,21)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTVCAJGYSLJPH-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.